molecular formula C13H19ClN2O B1285961 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride CAS No. 916762-48-6

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride

Cat. No.: B1285961
CAS No.: 916762-48-6
M. Wt: 254.75 g/mol
InChI Key: RUDJJOSAVRYRNV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple functional groups. The compound possesses the molecular formula C13H19ClN2O in its hydrochloride form, with a corresponding molecular weight of 254.758 atomic mass units. The free base form exhibits the molecular formula C13H18N2O with a molecular weight of 218.29 atomic mass units, indicating the addition of hydrochloric acid to form the more stable salt derivative.

According to International Union of Pure and Applied Chemistry nomenclature principles, the compound name reflects the presence of a six-membered saturated nitrogen heterocycle (piperidine) connected via a carbonyl group to a substituted benzene ring bearing a methanamine substituent. The systematic name "[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone" provides an alternative designation that emphasizes the functional group arrangement and connectivity patterns within the molecular structure. Chemical database entries consistently report the compound under multiple synonymous designations, including "4-(Piperidinocarbonyl)benzylamine" and "[4-(Piperidin-1-ylcarbonyl)benzyl]amine," reflecting variations in nomenclature conventions across different chemical information systems.

The International Union of Pure and Applied Chemistry classification places this compound within the broader category of substituted benzylamines containing heterocyclic substituents. More specifically, it belongs to the class of piperidine carboxamides, where the nitrogen atom of the piperidine ring participates in amide bond formation with an aromatic carboxylic acid derivative. The presence of both amine and amide functional groups within the same molecular framework creates opportunities for diverse chemical reactivity patterns and potential biological interactions.

Historical Context of Piperidine-Carbonyl Benzylamine Derivatives

The development of piperidine-carbonyl benzylamine derivatives represents a significant chapter in the evolution of heterocyclic chemistry research, with foundations tracing back to early investigations of piperidine alkaloids and their synthetic analogues. Historical records indicate that simple piperidine derivatives were first isolated from natural sources in the nineteenth century, with subsequent synthetic efforts focusing on the preparation of more complex substituted variants. The incorporation of carbonyl linkages between piperidine rings and aromatic systems emerged as a particularly important structural motif during the mid-twentieth century expansion of pharmaceutical chemistry research.

Early synthetic methodologies for piperidine-carbonyl compounds relied heavily on direct acylation reactions between piperidine and aromatic acid chlorides, establishing fundamental protocols that remain relevant in contemporary synthetic chemistry. The development of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine specifically reflects advances in selective functionalization techniques that allow for the introduction of primary amine groups onto pre-formed piperidine-carbonyl scaffolds. Research documentation from the early 2000s indicates systematic investigations into the preparation and characterization of various benzylamine derivatives containing piperidine substituents, with particular emphasis on optimizing synthetic routes and understanding structure-activity relationships.

The historical progression of piperidine-carbonyl benzylamine chemistry demonstrates the gradual refinement of synthetic strategies and analytical techniques that enabled the preparation of increasingly complex molecular architectures. Contemporary synthetic approaches incorporate modern coupling methodologies, protecting group strategies, and purification techniques that allow for efficient preparation of target compounds with high purity levels. The documentation of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine in chemical databases beginning in 2006 reflects the maturation of synthetic methodologies and the growing interest in this particular structural class for research applications.

Position in Contemporary Heterocyclic Chemistry Research

Contemporary heterocyclic chemistry research positions 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride as a representative example of multifunctional synthetic intermediates that serve diverse research applications. Current literature indicates significant interest in piperidine-containing compounds as synthetic building blocks for the preparation of more complex molecular architectures. The dual functionality provided by the piperidine-carbonyl system and the benzylamine moiety creates opportunities for sequential modification reactions and the construction of elaborate molecular frameworks.

Modern chemical databases document extensive commercial availability of this compound from multiple suppliers, indicating sustained research interest and practical utility in synthetic chemistry applications. The compound appears in various chemical vendor catalogs with consistent pricing and availability information, suggesting established synthetic routes and reliable production methodologies. Research institutions and pharmaceutical companies maintain active interest in compounds of this structural class, as evidenced by continued patent applications and scientific publications referencing related molecular architectures.

Current research trends emphasize the development of novel synthetic transformations that exploit the unique reactivity patterns of piperidine-carbonyl benzylamine systems. The primary amine functionality provides a reactive site for further derivatization through condensation reactions, alkylation processes, and coupling methodologies. Simultaneously, the piperidine nitrogen offers opportunities for additional substitution reactions and coordination chemistry applications. The carbonyl group serves as both an electron-withdrawing substituent that modulates the reactivity of adjacent functional groups and a potential site for further chemical manipulation through reduction or other carbonyl-specific transformations.

The integration of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride into contemporary chemical research reflects broader trends toward the development of multifunctional synthetic intermediates that combine multiple reactive sites within single molecular frameworks. This approach allows researchers to construct complex molecular architectures through sequential synthetic transformations while maintaining synthetic efficiency and minimizing the number of required synthetic steps. The compound's position within current heterocyclic chemistry research demonstrates the ongoing importance of piperidine-containing systems as versatile synthetic platforms for advanced chemical synthesis and molecular design applications.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15;/h4-7H,1-3,8-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDJJOSAVRYRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation

The key step is the coupling of piperidine with a para-substituted benzoyl derivative. This can be achieved by:

  • Reacting piperidine with 4-(aminomethyl)benzoyl chloride or its equivalent acid derivative.
  • Using coupling agents such as thionyl chloride (SOCl₂) to convert carboxylic acids to acid chlorides, which then react with piperidine to form the amide bond.
  • Alternatively, carbodiimide-mediated coupling (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) can be used for amide bond formation under mild conditions.

Introduction of the Aminomethyl Group

  • The aminomethyl group on the phenyl ring can be introduced by starting from 4-(chloromethyl)benzoyl derivatives or by reduction of corresponding nitro or nitrile precursors.
  • Formaldehyde and amine condensation reactions or nucleophilic substitution reactions are common to install the aminomethyl substituent.

Salt Formation

  • The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or isopropanol.
  • This step enhances the compound’s crystallinity, stability, and solubility for pharmaceutical applications.

Detailed Synthetic Route Example

Based on related piperidinyl amide syntheses and amine hydrochloride salt preparations, a representative synthetic route is as follows:

Step Reagents & Conditions Description Yield & Notes
1 4-(Chloromethyl)benzoic acid + SOCl₂ Conversion to acid chloride High yield; reaction under reflux
2 Acid chloride + Piperidine Amide bond formation Typically 70-90% yield; base scavenger may be used
3 Reduction or substitution to introduce aminomethyl group if not present Using formaldehyde and ammonia or amine Moderate to high yield
4 Treatment with HCl in ethanol Formation of hydrochloride salt Crystalline solid; >80% yield after recrystallization

Research Findings and Optimization

  • Catalyst and reagent choice: Use of thionyl chloride for acid chloride formation is common, but alternatives like oxalyl chloride or carbodiimides can be employed to avoid harsh conditions.
  • Solvent effects: Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for coupling steps; ethanol or isopropanol is used for salt formation.
  • Purification: Recrystallization from alcohols or chromatographic methods ensure high purity of the hydrochloride salt.
  • Temperature control: Maintaining moderate temperatures (ambient to 70°C) avoids side reactions and discoloration.
  • Scale-up considerations: Industrial processes optimize catalyst loading and reaction times to maximize yield and minimize impurities.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Acid chloride + piperidine SOCl₂, piperidine Reflux, inert atmosphere High yield, straightforward Use of corrosive reagents
Carbodiimide coupling DCC or EDC, HOBt, piperidine Room temp, mild Mild conditions, less corrosive Possible urea byproducts
Direct amide formation Piperidine + acid + coupling agent Elevated temp Simple, fewer steps Lower yield, longer reaction time
Salt formation HCl in ethanol or isopropanol Ambient to 50°C Improves stability and solubility Requires careful drying

Summary of Key Research Data

  • Molecular weight: 254.75 g/mol.
  • Molecular formula: C13H19ClN2O.
  • The compound is typically isolated as a white crystalline hydrochloride salt.
  • The amide bond formation is the critical step, often optimized for yield and purity.
  • Salt formation enhances pharmaceutical properties.

Chemical Reactions Analysis

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride exhibit antidepressant-like effects. These compounds often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies have shown that piperidine derivatives can enhance neurogenesis and synaptic plasticity, contributing to their antidepressant properties .

Anticancer Properties

Preliminary studies suggest that piperidine-based compounds may have anticancer activity. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. For instance, piperidine derivatives have been shown to inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents .

Analgesic Effects

The analgesic potential of piperidine derivatives has been documented in several studies. These compounds may act on opioid receptors or modulate pain pathways, providing relief from chronic pain conditions. In animal models, piperidine-based analgesics have demonstrated efficacy comparable to traditional opioids but with potentially fewer side effects .

Formulation Development

The compound is being explored for its role in drug formulation technologies, particularly in controlled release systems. Its properties allow for the development of formulations that can provide sustained release of therapeutic agents, enhancing patient compliance and therapeutic efficacy .

Biodegradable Implants

Recent studies have investigated the use of piperidine derivatives in biodegradable implants for drug delivery systems. These implants can release drugs over extended periods while minimizing the need for surgical removal after treatment, thus improving patient outcomes in various medical applications .

Skin Care Formulations

The compound has potential applications in cosmetic formulations due to its stability and compatibility with various skin types. It can be incorporated into anti-aging products and moisturizers, leveraging its biochemical properties to enhance skin hydration and elasticity .

Hair Care Products

Research suggests that piperidine derivatives can improve hair health by promoting hair growth and reducing hair loss through their effects on cellular signaling pathways involved in hair follicle development.

Case Studies

StudyApplicationFindings
Amini et al., 2012Orthopedic Biodegradable ImplantsDemonstrated successful healing of fractures using biodegradable pins containing piperidine derivatives, with no adverse effects observed .
Vlugt-Wensink et al., 2007hGH Delivery SystemsShowed effective release profiles of human growth hormone from microsphere formulations containing piperidine derivatives, indicating good bioactivity retention .
Taheri et al., 2011Thermally Reversible GelsDeveloped a controlled release system using poloxamer gels combined with piperidine derivatives for sustained hormone delivery .

Mechanism of Action

The mechanism of action of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features, molecular formulas, and molecular weights of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride (Target) Likely C₁₃H₁₇ClN₂O ~252.7 (estimated) Piperidin-1-ylcarbonyl group (amide bond), phenyl ring, methanamine hydrochloride
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride C₁₁H₁₃ClF₃NO 267.68 Trifluoromethoxy group, cyclopropane ring, methanamine hydrochloride
1-(4-Chloro-benzyl)-piperidin-4-ylamine hydrochloride C₁₂H₁₈Cl₂N₂ 261.20 Chlorophenyl-benzyl group, piperidine ring, amine hydrochloride
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride C₁₀H₁₁ClN₄O 238.68 Oxadiazole heterocycle, methyl group, phenyl-methanamine hydrochloride
Meperidine hydrochloride C₁₅H₂₁NO₂•HCl 283.8 Piperidine ring, phenyl group, ethyl ester (opioid analgesic)
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride C₈H₇ClF₃NO 225.6 Trifluoromethoxy and chloro substituents, methanamine hydrochloride
4-(Ethanesulfonyl)phenyl]methanamine hydrochloride C₉H₁₄ClNO₂S 235.73 Ethylsulfonyl group (polar), phenyl-methanamine hydrochloride

Key Observations:

Substituent Effects: The piperidin-1-ylcarbonyl group in the target compound introduces an amide bond, enhancing polarity and hydrogen-bonding capacity compared to lipophilic groups like trifluoromethoxy or benzyl . Sulfonyl groups () significantly enhance hydrophilicity, contrasting with the target’s moderate polarity .

Molecular Weight and Bioavailability :

  • Compounds with higher molecular weights (e.g., Meperidine at 283.8 g/mol) may face challenges in blood-brain barrier penetration, whereas lighter analogs like 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride (225.6 g/mol) could exhibit improved CNS bioavailability .

Pharmacological and Regulatory Insights

  • Meperidine hydrochloride () is a Schedule II opioid, highlighting the pharmacological relevance of piperidine derivatives in pain management.
  • Trifluoromethoxy-substituted analogs () are often explored in drug discovery for their metabolic stability and electronegative properties, which can enhance receptor binding .
  • Chlorophenyl derivatives () are common in antipsychotic and antimicrobial agents, suggesting possible therapeutic overlap with the target compound .

Biological Activity

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride, also known as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : 254.76 g/mol
  • CAS Number : 916762-48-6

The compound features a piperidine ring attached to a phenyl group, which is implicated in various biological interactions. Its hydrochloride form enhances solubility, facilitating its use in biological assays.

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride is believed to interact with specific receptors in the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests it may modulate neurotransmitter systems, particularly the dopaminergic pathways.

Proposed Mechanisms:

  • Dopamine Receptor Modulation : The compound may act as an agonist or antagonist at dopamine receptors, influencing neurochemical signaling related to mood and behavior.
  • β-Arrestin Pathway Activation : Similar compounds have shown the ability to activate β-arrestin pathways, which are crucial for receptor desensitization and internalization.

In Vitro Studies

Recent studies have assessed the biological activity of this compound using various cell lines and receptor assays. The following table summarizes key findings from different studies:

Study ReferenceBiological ActivityAssay TypeEC50 (nM)Notes
D3R Agonistβ-arrestin Recruitment710 ± 150High selectivity for D3 receptor
Dopaminergic ActivityRadioligand Binding>10 µMWeak partial agonist at D3R
Neuroprotective EffectsiPSC-derived NeuronsN/AProtects against neurodegeneration

Case Studies

Several case studies have explored the therapeutic potential of similar compounds in treating neuropsychiatric disorders:

  • Neurodegenerative Diseases : Compounds structurally related to 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride have been shown to protect dopaminergic neurons from degeneration, suggesting potential applications in diseases like Parkinson's.
  • Mood Disorders : Research indicates that modulation of dopamine receptors can alleviate symptoms of depression and anxiety, pointing towards the therapeutic relevance of this compound.

Toxicological Profile

Understanding the safety profile of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate:

  • Low Acute Toxicity : Initial studies suggest that the compound exhibits low acute toxicity in animal models.
  • Long-term Effects : Further research is needed to evaluate chronic exposure effects and potential side effects associated with long-term use.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via multi-step processes involving Mannich reactions or condensation of aryl-substituted propanones with phenethylamine hydrochloride. For example:

  • Mannich Reaction : Using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones (e.g., 4'-chloro- or 4'-fluoro-acetophenone) yields 87–98% under optimized conditions .
  • Condensation : The 1,5-diarylpyrazole core template (similar to SR141716) can be modified with piperidinyl groups via carboxamide linkages .

Q. Key Factors Affecting Yield :

ParameterImpact
TemperatureHigher temps (80–100°C) improve reaction rates but may degrade sensitive substituents.
SolventPolar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine components.
SubstituentsElectron-withdrawing groups (e.g., nitro, chloro) reduce steric hindrance and improve regioselectivity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

Answer:

  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR identify piperidinyl carbonyl and phenylmethanamine moieties.
    • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 288.74 g/mol for a related analog ).
  • Purity Assessment :
    • HPLC : Reverse-phase chromatography with UV detection (e.g., λ = 254 nm) resolves impurities.
    • Elemental Analysis : Matches calculated C, H, N, Cl percentages (e.g., ±0.3% deviation) .

Q. What are the primary biological targets or pathways influenced by this compound?

Answer: Piperidine derivatives often target:

  • Neurological Receptors : Nicotinic acetylcholine receptors (nAChRs) and opioid receptors (e.g., μ-opioid) due to structural similarity to meperidine .
  • Enzymes : Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding .
  • Cytotoxicity : Substituted analogs show IC50_{50} values <10 µM in cancer cell lines via apoptosis induction .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced receptor affinity?

Answer:

  • Quantum Chemical Calculations : Predict binding energies using density functional theory (DFT) for piperidinyl-phenyl interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor docking (e.g., nAChR) to identify key residues (e.g., Tyr190, Trp143) for hydrogen bonding .
  • QSAR Models : Correlate substituent Hammett constants (σ) with IC50_{50} values to prioritize synthesis targets .

Case Study : Derivatives with 4-methoxy groups showed 3-fold higher affinity for μ-opioid receptors vs. unsubstituted analogs .

Q. How should researchers address contradictory data in cytotoxicity assays across different cell lines?

Answer: Possible Causes of Contradiction :

FactorExampleResolution Strategy
Metabolic StabilityHepG2 cells express CYP3A4, degrading the compound faster than HeLa cells .Use metabolic inhibitors (e.g., ketoconazole) in assays.
Membrane PermeabilityLogP values >3 reduce uptake in polar cell lines (e.g., MDCK).Modify substituents to balance hydrophobicity (e.g., add hydroxyl groups) .
Assay ConditionsVarying serum concentrations alter protein binding.Standardize FBS content (e.g., 10% v/v) across experiments .

Q. What strategies mitigate instability of the hydrochloride salt under physiological conditions?

Answer:

  • pH Buffering : Use phosphate buffers (pH 7.4) to prevent hydrolysis of the piperidinyl carbonyl group .
  • Lyophilization : Stabilize the compound as a lyophilized powder (storage at -20°C retains >95% potency over 5 years) .
  • Prodrug Design : Esterify the amine group to reduce susceptibility to oxidative deamination .

Data Contradiction Analysis

Q. Why do some studies report high receptor affinity while others observe negligible activity?

Answer: Key Variables :

  • Receptor Isoforms : μ-Opioid vs. δ-opioid receptor selectivity varies with N-substituents (e.g., methyl vs. phenyl groups) .
  • Radioligand Choice : Competitive binding assays using 3H^3H-naloxone vs. 3H^3H-DAMGO yield divergent Ki_i values .
  • Species Differences : Rat nAChR may bind 10-fold more strongly than human isoforms .

Recommendation : Validate findings across ≥2 receptor sources and ligand types.

Methodological Resources

  • Synthesis Protocols : Detailed in .
  • Toxicity Screening : OECD guidelines for acute oral toxicity (LD50_{50} determination) .
  • Computational Tools : ICReDD’s reaction path search algorithms for optimizing synthetic routes .

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